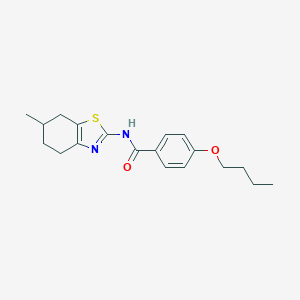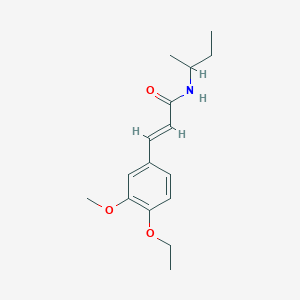
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide, also known as FMPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to cell death. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been shown to induce cell cycle arrest, which can prevent the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective therapeutic agent compared to traditional chemotherapy drugs. However, one limitation of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in scientific research. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide. Another area of interest is the study of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide in combination with other therapeutic agents to enhance its anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide involves the reaction of 5-fluoro-2-methoxyaniline with 3-methoxypropylsulfonyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide.
Applications De Recherche Scientifique
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has also been studied for its antibacterial, antifungal, and antiviral properties.
Propriétés
Nom du produit |
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C11H16FNO4S |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
5-fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16FNO4S/c1-16-7-3-6-13-18(14,15)11-8-9(12)4-5-10(11)17-2/h4-5,8,13H,3,6-7H2,1-2H3 |
Clé InChI |
OHNCAVUMUDGIRP-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
SMILES canonique |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)
acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)


